

In-depth Technical Guide: In Vivo Bioavailability and Pharmacokinetics of Veledimex

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Compound of Interest

Compound Name: *Veledimex racemate*

Cat. No.: *B560628*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo bioavailability and pharmacokinetics of Veledimex, a small-molecule activator ligand for the RheoSwitch Therapeutic System® (RTS®) gene therapy platform. The information is compiled from peer-reviewed literature and clinical trial data, presenting quantitative pharmacokinetic parameters, detailed experimental methodologies, and a visualization of its mechanism of action.

Quantitative Pharmacokinetic Data

The pharmacokinetic profile of Veledimex has been characterized in healthy human subjects and in patients with recurrent glioblastoma. The data reveals a dose-dependent exposure and the influence of food on absorption.

Table 1: Single-Dose Pharmacokinetics of Veledimex in Healthy Subjects (Fasted State)

Dose	Formulation	Cmax (ng/mL)	Tmax (hr)	AUC (0-t) (ng·hr/mL)	AUC (0-inf) (ng·hr/mL)	t½ (hr)
20 mg	Labrasol Slurry	158 ± 62	1.5 (0.5-4.0)	647 ± 186	664 ± 190	4.9 ± 1.3
40 mg	Labrasol Slurry	314 ± 129	1.5 (1.0-4.0)	1480 ± 498	1510 ± 505	5.5 ± 1.0
80 mg	Labrasol Slurry	567 ± 221	2.0 (1.0-4.0)	3160 ± 1080	3210 ± 1090	6.2 ± 1.4
120 mg	Labrasol Slurry	816 ± 345	2.0 (1.0-6.0)	5050 ± 1850	5120 ± 1860	6.5 ± 1.3
20 mg	F-22 Capsule	134 ± 55	2.0 (1.0-4.0)	621 ± 197	636 ± 200	5.2 ± 1.1

Data presented as mean ± standard deviation, except for Tmax which is median (range).

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable concentration; AUC(0-inf): Area under the plasma concentration-time curve from time 0 to infinity; t½: Elimination half-life.

Table 2: Effect of Food on the Pharmacokinetics of a Single 40 mg Dose of Veledimex (F-22 Capsule) in Healthy Subjects

Condition	Cmax (ng/mL)	Tmax (hr)	AUC (0-t) (ng·hr/mL)	AUC (0-inf) (ng·hr/mL)
Fasted	224 ± 101	2.0 (1.0-4.0)	1150 ± 384	1180 ± 391
Fed	401 ± 121	4.0 (2.0-8.0)	2780 ± 835	2840 ± 846

Data presented as mean ± standard deviation, except for Tmax which is median (range).

Key findings from pharmacokinetic studies include:

- Dose Proportionality: Plasma exposure to Veledimex increases with escalating doses.[[1](#)]
- No Accumulation: Minimal to no plasma accumulation of Veledimex was observed after once-daily oral administration for 14 days.[[1](#)]
- Steady State: Veledimex reached a steady state in plasma after 5 daily doses.[[1](#)][[2](#)]
- Food Effect: Administration with food significantly increased the systemic exposure to Veledimex and its two major circulating metabolites by prolonging and enhancing absorption without impacting the elimination rate.[[1](#)]
- Blood-Brain Barrier Penetration: In patients with recurrent glioblastoma, Veledimex was found to cross the blood-brain barrier, with tumor tissue concentrations reaching approximately 35-40% of the plasma levels.
- No Sex-Related Differences: No apparent differences in the pharmacokinetics of Veledimex were observed between male and female subjects.
- Single Enantiomer: Veledimex is the (R)-enantiomer of its chemical structure, (R)-N'-(3,5-dimethylbenzoyl)-N'-(2,2-dimethylhexan-3-yl)-2-ethyl-3-methoxybenzohydrazide, and is not a racemic mixture.

Experimental Protocols

The following sections detail the methodologies employed in the key clinical studies that evaluated the pharmacokinetics of Veledimex.

Healthy Subject Pharmacokinetic Study

Study Design: A randomized, single- and multiple-dose, dose-escalation study was conducted in healthy adult volunteers. The study assessed the safety, tolerability, and pharmacokinetics of Veledimex administered as a Labrasol® slurry and as an F-22 capsule formulation. The effect of food on the pharmacokinetics of the F-22 capsule was also evaluated.

Dosing and Sample Collection:

- **Single-Dose Phase:** Subjects received a single oral dose of Veledimex at 20, 40, 80, or 120 mg in a fasted state.

- Multiple-Dose Phase: Subjects received once-daily oral doses of Veledimex for 14 days.
- Food-Effect Phase: Subjects received a single 40 mg dose of the F-22 capsule on two separate occasions, once in a fasted state and once after a high-fat meal.
- Blood Sampling: Serial blood samples were collected at predefined time points post-dose to determine the plasma concentrations of Veledimex and its metabolites.

Bioanalytical Method: Plasma concentrations of Veledimex were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Pharmacokinetic Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis of the plasma concentration-time data.

Phase 1 Study in Patients with Recurrent Glioblastoma (NCT02026271)

Study Design: This was a multicenter, open-label, dose-escalation Phase 1 trial to evaluate the safety, tolerability, and preliminary efficacy of intratumorally administered Ad-RTS-hIL-12 in combination with oral Veledimex in patients with recurrent or progressive high-grade glioma.

Treatment Regimen:

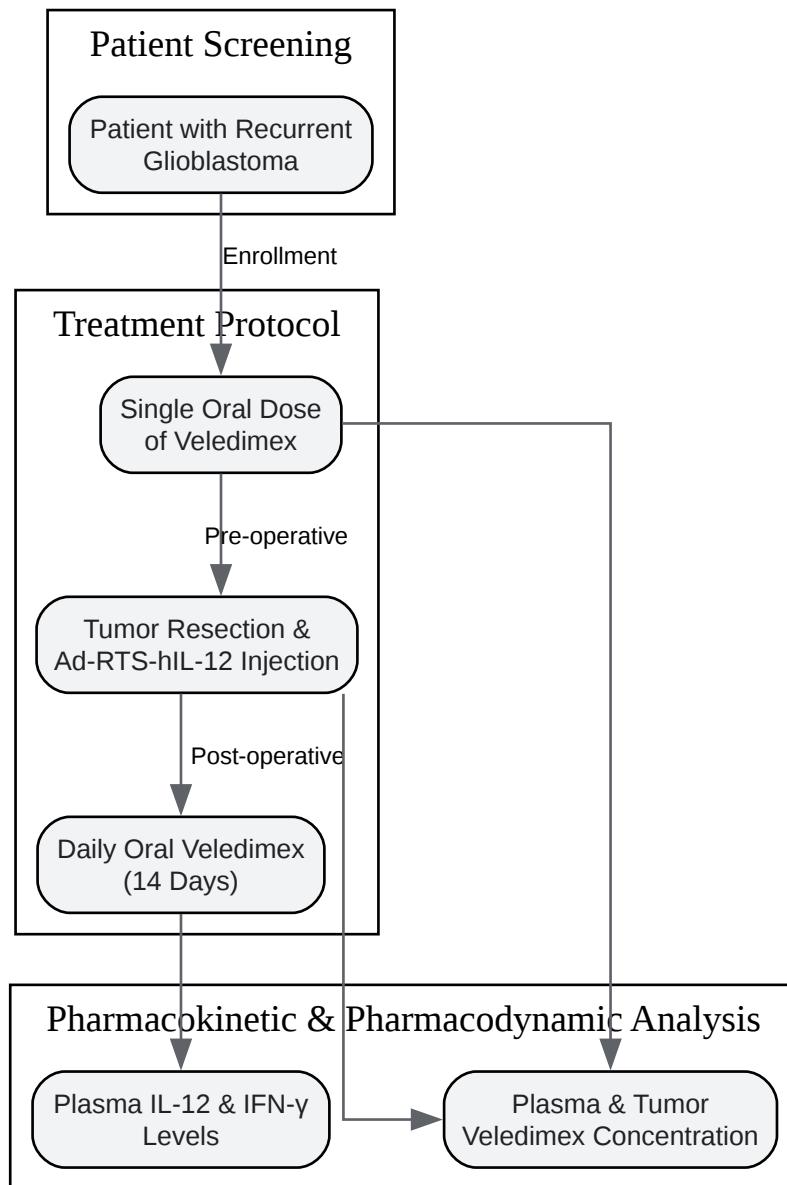
- Patients received a single oral dose of Veledimex (10, 20, 30, or 40 mg) prior to surgery for tumor resection to assess blood-brain barrier penetration.
- During surgery, a fixed dose of the Ad-RTS-hIL-12 vector (2×10^{11} viral particles) was injected into the walls of the resection cavity.
- Post-operatively, patients received daily oral doses of Veledimex for 14 days.

Sample Collection and Analysis:

- Blood samples were collected to measure plasma concentrations of Veledimex, IL-12, and interferon- γ (IFN- γ).
- Tumor tissue samples obtained during resection were analyzed for Veledimex concentration.

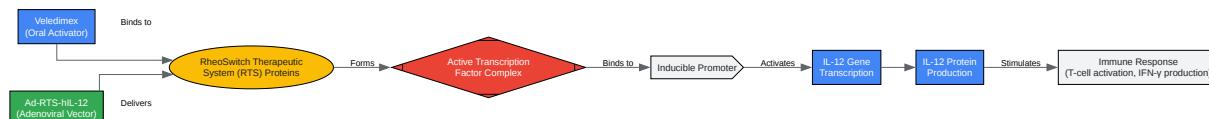
Visualizations

The following diagrams illustrate the experimental workflow for the clinical evaluation of Veledimex and its mechanism of action within the RheoSwitch Therapeutic System®.



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Figure 1. Clinical trial workflow for Veledimex and Ad-RTS-hIL-12 administration.



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Figure 2. Mechanism of action of Veledimex within the Ad-RTS-hIL-12 gene therapy system.

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References

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- 2. Plasma Pharmacokinetics of Veledimex, a Small-Molecule Activator Ligand for a Proprietary Gene Therapy Promoter System, in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
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